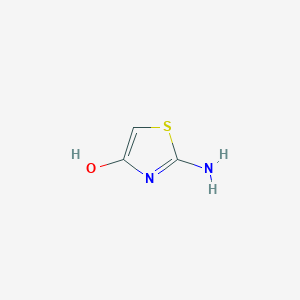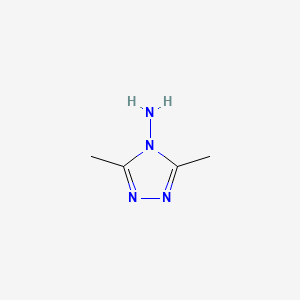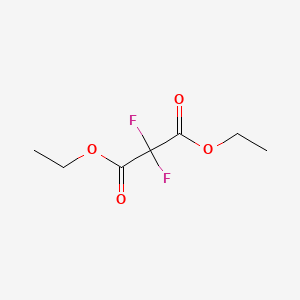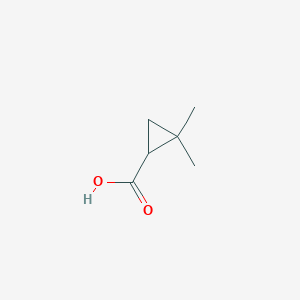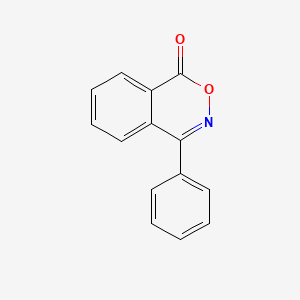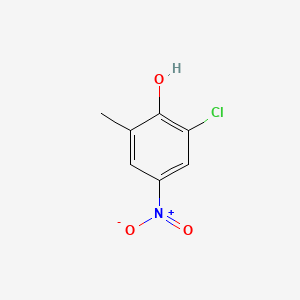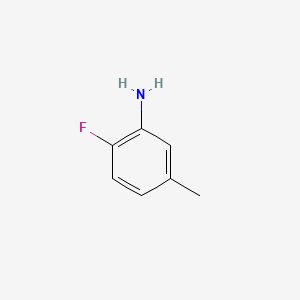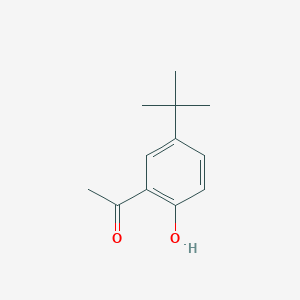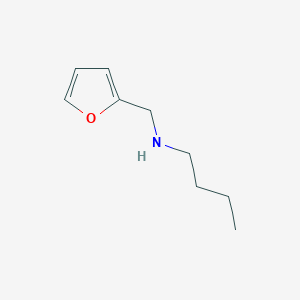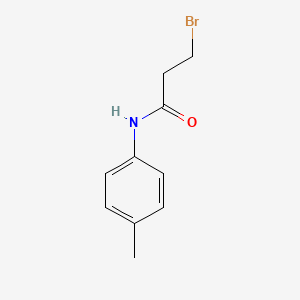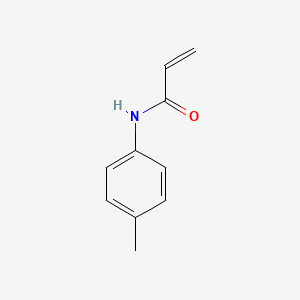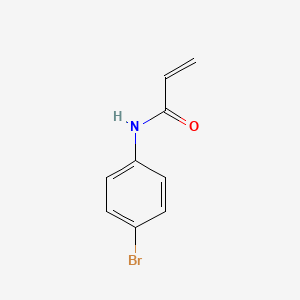
4,7-二甲基-1-茚酮
概述
描述
4,7-Dimethyl-1-indanone, also known as 4,7-dimethylindan-1-one or 2,5,6,7-tetrahydro-4,7-dimethylindene-1-one, is a yellowish or brownish crystalline powder. It has a molecular formula of C11H12O, an average mass of 160.212 Da, and a monoisotopic mass of 160.088821 Da .
Synthesis Analysis
The synthesis of 1-indanones, including 4,7-Dimethyl-1-indanone, has been a subject of research in recent years. For instance, a study reported the rational design, synthesis, and in vitro evaluation of a series of novel 1-indanone derivatives . Another study tested the activities of synthesized compounds for inhibition of cholinesterases and inhibition of amyloid beta self-assembly .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethyl-1-indanone is characterized by a 1-indanone core, which is a prominent motif found in a number of natural products and pharmaceuticals . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Indanones, including 4,7-Dimethyl-1-indanone, have been involved in various chemical reactions. For instance, a study focused on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks . Another study reported that 4-Methyl-1-indanone, a related compound, underwent condensation with 2-lithio-N,N-diethyl-1-napthamide and 2-lithio-N,N-diethyl-8-methoxy-1-napthamide, followed by hydrolysis .
Physical And Chemical Properties Analysis
4,7-Dimethyl-1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 292.5±40.0 °C at 760 mmHg, and a flash point of 124.1±22.3 °C . It has a molar refractivity of 48.2±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 147.6±3.0 cm3 .
科学研究应用
光化学研究
与4,7-二甲基-1-茚酮相关的化合物的研究,如4,4-二甲基-1-间甲基-2-戊炔-1-酮,揭示了它们的光化学性质。这些研究利用产物分析和量子产率测量来理解这些化合物中的反应机制和瞬态现象 (Agosta et al., 1987)。
光重排研究
与4,7-二甲基-1-茚酮密切相关的二甲基2-氧代同桶烯-6,7-二羧酸酯的光重排导致茚酮衍生物的形成。这一研究领域探索了在不同条件下的反应途径和产物形成,有助于更广泛地理解类似化合物中的光重排过程 (Mori et al., 1991)。
二聚研究
与4,7-二甲基-1-茚酮在结构上相似的化合物的二聚是另一个感兴趣的领域。这些研究涉及理解在不同条件下的反应机制和特定二聚结构的形成,这对于复杂有机化合物的合成具有重要意义 (Wendelin等,1988)。
合成和表征
与(−)-1-薄荷基-4,7-二甲基茚烯等与4,7-二甲基-1-茚酮相关的化合物的研究侧重于它们的合成和表征。这包括研究制备方法、金属化合物的形成以及对它们的结构和化学性质的分析 (Schumann等,2001)。
晶体结构分析
对与4,7-二甲基-1-茚酮类似的化合物的晶体结构的研究,如5-氟-1-茚酮,为它们的分子构型和分子间相互作用提供了宝贵的见解。这项研究对于理解这些化合物的物理性质和潜在应用至关重要 (Garcia et al., 1995)。
安全和危害
未来方向
Research on 1-indanones, including 4,7-Dimethyl-1-indanone, continues to evolve. Recent studies have focused on the construction of fused- and spirocyclic frameworks involving 1-indanones . Moreover, several reactions provide biologically relevant compounds and natural products . Future research may continue to explore the synthesis, chemical reactions, and biological activities of 4,7-Dimethyl-1-indanone and related compounds.
属性
IUPAC Name |
4,7-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQTQUHBZZQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277443 | |
| Record name | 4,7-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-1-indanone | |
CAS RN |
5037-60-5 | |
| Record name | 4,7-Dimethyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dimethyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-DIMETHYL-1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445Z3A6WF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




